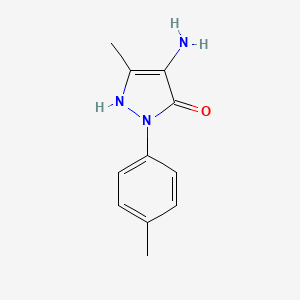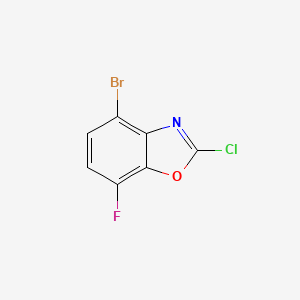
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H2BrClFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with appropriate halogenated reagents under specific conditions. For instance, the reaction can be carried out using a combination of bromine, chlorine, and fluorine sources in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and cyclization reactions. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yields and reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boronic acids. Reaction conditions may vary, but they often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biphenyl derivatives, while nucleophilic substitution can produce various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antifungal, antimicrobial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole include:
- 4-Bromo-2-fluorobenzoic acid
- 1-Bromo-4-chloro-2-fluorobenzene
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of halogen atoms and the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H2BrClFNO |
|---|---|
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
4-bromo-2-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H |
Clé InChI |
JWINCIDTHXUFET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)OC(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



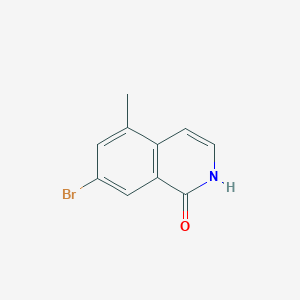
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
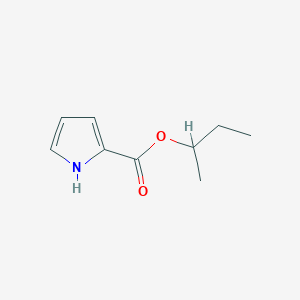

![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
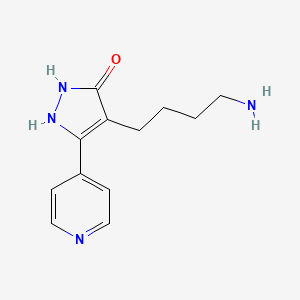
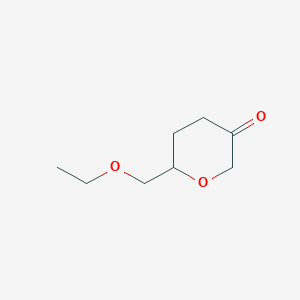
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
